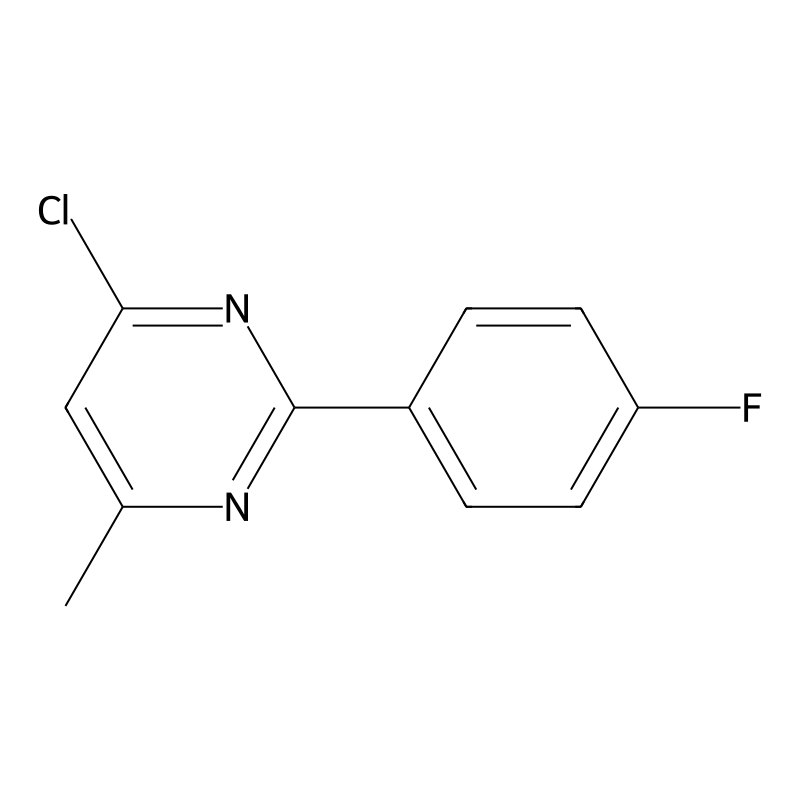

4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Currently Available Information

Further Exploration

Here are some suggestions for further exploring the scientific research applications of 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine:

- Chemical Databases: Search scientific databases like PubChem or SciFinder using the compound's CAS number (142220-65-3) or structure. These databases may provide information on the synthesis, known reactions, or potential biological activity of the compound, which could hint at its research applications.

- Patent Literature: Patent databases like Espacenet [] or USPTO can be searched to see if 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine is mentioned in any patent applications. Patents often disclose novel compounds and their potential uses in various fields, including pharmaceuticals or materials science.

- Scientific Literature Search: Conduct a search in scientific literature databases like Web of Science or Scopus using keywords like "4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine" or similar structures. While there may not be many results specifically for this compound, you might find papers describing related compounds or their applications, which could provide clues for further investigation.

4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine is an organic compound characterized by its heterocyclic aromatic structure belonging to the pyrimidine family. Its chemical formula is C10H9ClFN2, indicating the presence of a chloro group at the 4th position, a fluorophenyl group at the 2nd position, and a methyl group at the 6th position of the pyrimidine ring. This compound appears as a colorless solid and is soluble in water, making it suitable for various chemical applications.

- Substitution Reactions: The chloro group can be replaced with various nucleophiles such as amines or thiols under appropriate conditions.

- Oxidation and Reduction Reactions: The compound can be oxidized to form N-oxides or reduced to yield dihydropyrimidines.

- Coupling Reactions: It can participate in cross-coupling reactions, notably Suzuki-Miyaura coupling, to create more complex molecules.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various bases for substitution reactions.

The biological activity of 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine is primarily linked to its interaction with specific enzymes or receptors. It may inhibit enzyme activity by binding to active sites, thereby blocking substrate access. This mechanism suggests potential applications in medicinal chemistry, particularly in developing therapeutic agents targeting specific biological pathways .

4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine has various applications across different fields:

- Pharmaceuticals: Its unique structure makes it valuable in medicinal chemistry for developing new drugs targeting specific diseases.

- Agricultural Chemistry: It may be used as a precursor in synthesizing agrochemicals or pesticides due to its biological activity.

- Material Science: The compound's properties can be exploited in creating novel materials with specific functionalities .

Studies on the interactions of 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine with biological targets have shown that it can modulate enzyme activities. The binding affinity and specificity towards certain receptors make it a candidate for further exploration in drug design and development. The compound's fluorine atom plays a crucial role in enhancing its biological interactions due to its electronegativity, which can influence molecular recognition processes.

Several compounds share structural similarities with 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine. Here are some notable examples:

| Compound Name | Structure Features |

|---|---|

| 4-Chloro-2-fluorobenzenemethanol | Contains a chloro group similar to 4-chloro-2-(4-fluorophenyl)-6-methylpyrimidine but lacks the pyrimidine ring. |

| N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | Features both chloro and fluorophenyl groups but incorporates a thiazole ring instead of pyrimidine. |

The uniqueness of 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine lies in its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical properties and reactivity compared to these similar compounds.

The pyrimidine ring system has maintained a position of paramount importance in medicinal chemistry for over six decades, serving as a fundamental building block in numerous therapeutic agents. The historical significance of pyrimidine derivatives dates back to the early 19th century when alloxan, the first pyrimidine derivative, was isolated through the oxidation of uric acid by Brugnatelli in 1818. This landmark discovery established the foundation for subsequent investigations into pyrimidine-based compounds. The systematic study of pyrimidines commenced in 1884 with Pinner's pioneering work, who synthesized derivatives through condensation reactions involving ethyl acetoacetate and amidines. Pinner's introduction of the term "pyrimidin" in 1885 marked a crucial milestone in the nomenclature and understanding of this heterocyclic system.

The evolution of pyrimidine chemistry gained momentum with Gabriel and Colman's preparation of the parent compound in 1900, achieved through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by zinc dust reduction. This synthetic breakthrough opened new avenues for exploring substituted pyrimidine derivatives with enhanced biological properties. The discovery that pyrimidine serves as the fundamental structure for essential nucleobases, including cytosine, thymine, and uracil, further solidified its relevance in biological systems. These nucleobases form the genetic code's foundation, making pyrimidine derivatives inherently compatible with cellular machinery and metabolic pathways.

The medicinal chemistry landscape has witnessed an exponential growth in pyrimidine-based drugs, with numerous compounds achieving clinical success across diverse therapeutic areas. The versatility of the pyrimidine scaffold stems from its unique ability to participate in hydrogen bonding interactions while serving as an effective bioisostere for phenyl and other aromatic systems. This dual functionality has enabled medicinal chemists to optimize both binding affinity and pharmacokinetic properties simultaneously. The progression from simple pyrimidine derivatives to complex, multi-substituted analogs reflects the sophisticated understanding of structure-activity relationships that has developed over decades of research.

Significance of 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine as a Research Scaffold

4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine represents a paradigmatic example of rational drug design applied to heterocyclic scaffolds, embodying strategic structural modifications that enhance both biological activity and synthetic accessibility. The compound's molecular formula C₁₁H₁₀ClFN₂ with a molecular weight of 224.66 g/mol positions it within the optimal range for drug-like properties according to Lipinski's Rule of Five. The strategic incorporation of halogen substituents—specifically chlorine at position 4 and fluorine within the phenyl ring—reflects modern medicinal chemistry's emphasis on halogen bonding as a complementary interaction to traditional hydrogen bonding and hydrophobic contacts.

The significance of this particular substitution pattern extends beyond mere structural diversity. The 4-chloro group occupies a position that is traditionally susceptible to nucleophilic aromatic substitution, making it an excellent handle for further chemical modifications. This reactivity profile enables the compound to serve as a versatile intermediate in combinatorial chemistry approaches and structure-activity relationship studies. The fluorophenyl moiety at position 2 introduces both electronic and steric considerations that can modulate binding interactions with biological targets. Fluorine's unique properties, including its small size, high electronegativity, and ability to participate in weak hydrogen bonding, contribute to enhanced metabolic stability and membrane permeability.

The methyl group at position 6 provides additional opportunities for structural optimization while maintaining the pyrimidine ring's aromaticity and planarity. This substitution pattern creates an asymmetric molecule with distinct regions that can engage in different types of molecular interactions. The compound's architecture allows for simultaneous engagement of multiple binding sites on target proteins, potentially leading to improved selectivity and potency profiles. Research has demonstrated that compounds with similar substitution patterns exhibit significant biological activities across multiple therapeutic areas, including antimicrobial, anticancer, and enzyme inhibition applications.

Evolution of Pyrimidine-Based Compounds in Pharmaceutical Research

The pharmaceutical industry's embrace of pyrimidine-based compounds has been driven by their remarkable versatility and proven clinical efficacy across numerous therapeutic indications. The evolution of pyrimidine pharmaceuticals can be traced through several distinct phases, beginning with nucleoside analogs for antiviral and anticancer applications, progressing to kinase inhibitors for targeted cancer therapy, and expanding to encompass diverse mechanisms of action including anti-inflammatory, antimicrobial, and neurological applications. This evolutionary trajectory reflects both advances in synthetic methodology and deeper understanding of pyrimidine's biological interactions.

The first generation of pyrimidine-based drugs focused primarily on nucleoside and nucleotide analogs, exemplified by compounds such as 5-fluorouracil and its derivatives. These early successes established pyrimidine's compatibility with cellular uptake and metabolism while demonstrating the potential for selective targeting of rapidly dividing cells. The antimetabolite approach, where pyrimidine analogs interfere with DNA synthesis and RNA transcription, provided proof-of-concept for pyrimidine's therapeutic utility. However, the non-specific cytotoxicity associated with these early compounds highlighted the need for more selective targeting strategies.

The second generation witnessed a shift toward more sophisticated targeting approaches, with the development of pyrimidine-based kinase inhibitors representing a major breakthrough. These compounds demonstrated that pyrimidine scaffolds could be modified to achieve high selectivity for specific protein targets while maintaining favorable pharmacokinetic properties. The success of kinase inhibitors validated pyrimidine's role as a privileged scaffold capable of accommodating diverse substitution patterns without compromising drug-like properties. This period also saw the emergence of pyrimidine derivatives in anti-infective therapy, with compounds demonstrating activity against bacterial, viral, and fungal pathogens.

The current generation of pyrimidine-based pharmaceuticals represents the culmination of decades of structure-activity relationship studies and mechanistic understanding. Modern pyrimidine drugs exhibit enhanced selectivity profiles, improved safety margins, and optimized pharmacokinetic properties. The integration of computational drug design tools with traditional medicinal chemistry approaches has accelerated the identification of novel pyrimidine-based lead compounds. Contemporary research emphasizes multi-target approaches, where single pyrimidine derivatives can modulate multiple pathways simultaneously, potentially offering advantages in complex diseases such as cancer and neurodegeneration.

Current Research Landscape and Knowledge Gaps

The contemporary research landscape surrounding pyrimidine derivatives, particularly halogenated analogs like 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine, is characterized by both significant advances and persistent knowledge gaps that present opportunities for future investigation. Current research efforts are increasingly focused on understanding the precise molecular mechanisms underlying pyrimidine's biological activities, with particular emphasis on how subtle structural modifications can dramatically alter target selectivity and pharmacological profiles. The integration of advanced analytical techniques, including high-resolution mass spectrometry, NMR spectroscopy, and X-ray crystallography, has provided unprecedented insights into pyrimidine-protein interactions.

One of the most active areas of investigation involves the systematic exploration of halogen bonding in pyrimidine-based drug design. While traditional medicinal chemistry has emphasized hydrogen bonding and hydrophobic interactions, recent studies have demonstrated that halogen bonds can provide unique geometric constraints and binding enthalpies that are not achievable through conventional interactions. The incorporation of chlorine and fluorine substituents in pyrimidine scaffolds has been shown to enhance binding affinity through formation of halogen bonds with protein targets, particularly with electron-rich regions such as carbonyl oxygens and aromatic systems. However, the systematic optimization of halogen bonding interactions remains an underexplored area with significant potential for drug discovery applications.

The development of pyrido[2,3-d]pyrimidine derivatives as emerging scaffolds in medicinal chemistry represents another frontier of active research. These fused bicyclic systems combine the favorable properties of both pyridine and pyrimidine rings, potentially offering enhanced binding capabilities and improved pharmacokinetic profiles. Research has demonstrated that pyrido[2,3-d]pyrimidines exhibit broad-spectrum biological activities, including antitumor, antibacterial, and central nervous system activities. The structural similarity to DNA bases makes these compounds particularly attractive for applications targeting nucleic acid metabolism and cellular replication processes.

Despite these advances, several critical knowledge gaps persist in the field. The relationship between pyrimidine substitution patterns and metabolic stability remains poorly understood, particularly for compounds containing multiple halogen substituents. While individual halogen effects on pharmacokinetics have been studied extensively, the synergistic effects of combined halogen substitutions require further investigation. Additionally, the long-term safety profiles of heavily halogenated pyrimidine derivatives have not been comprehensively evaluated, raising questions about potential bioaccumulation and toxicity concerns. The development of predictive models for pyrimidine bioactivity based on computational approaches represents another area where significant advances are needed to accelerate drug discovery timelines.